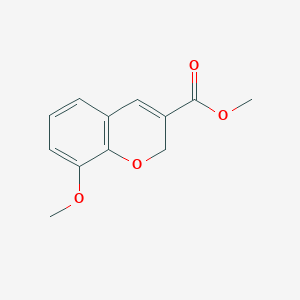
6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
The compound “6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one” is a type of organic compound . Allyl alcohol, which is a component of this compound, is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized using various methods . For instance, a novel triphenylene-based discotic liquid crystal 2-Allyloxy-3, 6, 7, 10, 11-pentabutoxytriphenylene was synthesized . The chemical structure of this compound was determined by 1H NMR and FT-IR spectrum .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Enantiomerically Pure Quinolones Synthesis : The compound serves as a template for synthesizing enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, showcasing its significance in organic synthesis and potential biological applications. This method utilizes benzothiazines, highlighting a novel approach to generating these compounds under mild conditions (Harmata & Hong, 2007).
- Hydroxyalkylation-initiated Radical Cyclization : A metal-free reaction for N-allylbenzamide showcases a new route to 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives through a process involving C(sp3)-H bond cleavage and oxyalkylation, indicating a versatile methodology for constructing six-membered heterocycles (Zhou et al., 2015).
Medicinal Chemistry Applications
- Antitumor and Antimicrobial Activities : Compounds derived from 3,4-dihydroquinolin-2(1H)-one have shown promising antitumor and antimicrobial activities. For instance, modifications to the core structure have yielded novel classes of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), which target established blood vessels in tumors, exhibiting high antiproliferative activity and inducing apoptosis in tumor cells (Cui et al., 2017).
- DNA Protection Analysis : Derivatives of 2,4-dihydroxyquinoline, which share structural similarities with the query compound, have been synthesized and evaluated for DNA protection, antimicrobial, and anticancer activities. These studies highlight the potential of these compounds as drugs or drug additives based on their biological effects (Şener et al., 2018).
Material Science Applications
- Eco-Friendly Synthesis : The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, compounds structurally related to 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one, in ionic liquids or a water-ionic liquid solvent system without additional catalysts, exemplifies an eco-friendly approach to compound synthesis. This technique emphasizes the importance of green chemistry in developing sustainable synthesis methods (Chen et al., 2007).
Propiedades
IUPAC Name |
6-prop-2-enoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(14)13-11/h2,4-5,8H,1,3,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELCZVFAYJBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

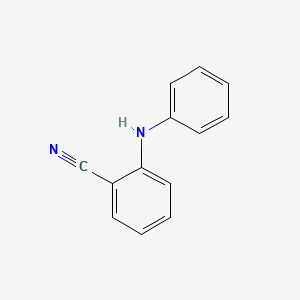
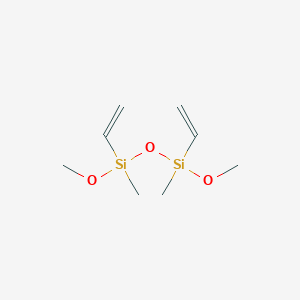

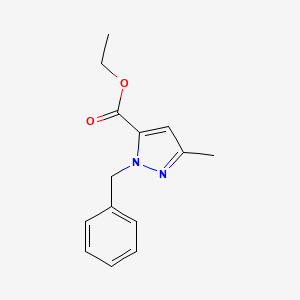


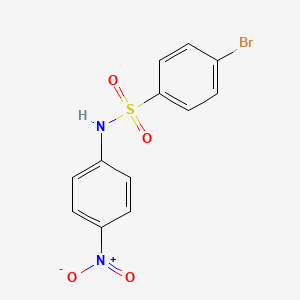
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3109834.png)
![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3109846.png)
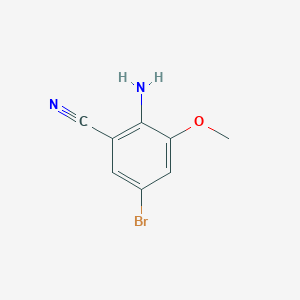
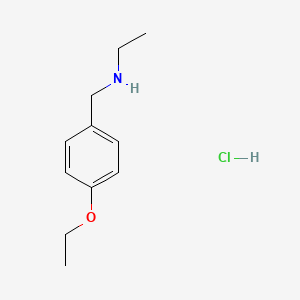
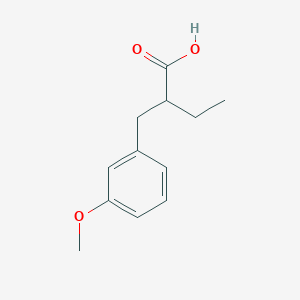
![tert-Butyl spiro[2.4]heptan-1-ylcarbamate](/img/structure/B3109879.png)
